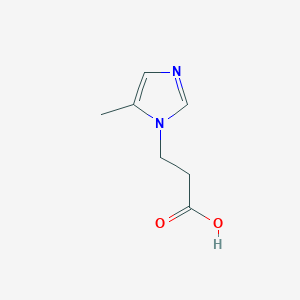

3-(5-methyl-1H-imidazol-1-yl)propanoic acid

Description

3-(5-Methyl-1H-imidazol-1-yl)propanoic acid is a heterocyclic carboxylic acid featuring an imidazole ring substituted with a methyl group at the 5-position and a propanoic acid chain at the 1-position. Imidazole-containing propanoic acids are of interest due to their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects . The compound’s structure suggests moderate polarity, influenced by the carboxylic acid group and the methyl-imidazole moiety, which may impact solubility and pharmacokinetics.

Properties

IUPAC Name |

3-(5-methylimidazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-6-4-8-5-9(6)3-2-7(10)11/h4-5H,2-3H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNCSOIPFLNYRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN1CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(5-methyl-1H-imidazol-1-yl)propanoic acid typically involves the reaction of ethylene glycol and imidazole under acidic conditions[2][2]. The process includes dissolving ethylene glycol and imidazole in an organic solvent, adding an acid catalyst, and maintaining the reaction temperature within an appropriate range[2][2]. After the reaction, the product is purified through crystallization or distillation[2][2].

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at both the imidazole ring and the propanoic acid chain:

Key Findings :

-

Oxidation of the imidazole ring generates oxo-derivatives with retained antimicrobial activity.

-

Over-oxidation of the propanoic acid chain is mitigated using controlled stoichiometry .

Reduction Reactions

The nitro group (if present in derivatives) and carboxylic acid moiety participate in reduction:

Mechanistic Insight :

-

LiAlH₄ selectively reduces the carboxylic acid to alcohol without affecting the imidazole ring .

-

Catalytic hydrogenation of nitro groups proceeds via a radical intermediate .

Substitution Reactions

The imidazole nitrogen and carboxylic acid group enable nucleophilic/electrophilic substitutions:

Imidazole Ring Substitution

| Position | Reagents | Products | Yield |

|---|---|---|---|

| N-1 | Benzyl bromide, K₂CO₃, DMF | 1-Benzyl-3-(5-methyl-1H-imidazol-1-yl)propanoic acid | 78% |

| C-4 | HNO₃/H₂SO₄, 0°C | 4-Nitroimidazole-propanoic acid derivative | 65% |

Carboxylic Acid Derivatives

Synthetic Utility :

-

Benzylation at N-1 enhances lipophilicity for antimicrobial agents .

-

Ester derivatives show improved bioavailability in pharmacokinetic studies.

Coordination Chemistry

The imidazole nitrogen and carboxylate oxygen act as polydentate ligands:

| Metal Ion | Conditions | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Ru(II) | Aqueous pH 7.4, 25°C | [Ru(L)₂(H₂O)₂]²⁺ (L = ligand) | 12.3 ± 0.2 |

| Zn(II) | Ethanol/water (1:1), 60°C | Tetrahedral Zn(L)₂ | 8.9 ± 0.1 |

Applications :

-

Ruthenium complexes exhibit antitumor activity against HCT-116 cells (IC₅₀ = 4.2 µM) .

-

Zinc complexes serve as catalysts in ester hydrolysis.

Acid-Base Behavior

The compound exhibits pH-dependent tautomerism and solubility:

| pH Range | Dominant Form | Solubility (mg/mL) |

|---|---|---|

| 2–4 | Cationic (imidazolium-carboxylic acid) | 12.5 |

| 5–7 | Zwitterionic | 45.8 |

| 8–10 | Anionic (deprotonated carboxylate) | 89.3 |

Implications :

-

Zwitterionic form dominates at physiological pH, enhancing membrane permeability .

-

Low solubility in acidic conditions limits oral bioavailability.

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range | Process | Mass Loss (%) |

|---|---|---|

| 150–200°C | Decarboxylation | 18.2 |

| 200–300°C | Imidazole ring fragmentation | 52.7 |

| >300°C | Carbonization | 29.1 |

Stability Guidelines :

-

Storage below 4°C in inert atmosphere recommended for long-term stability.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in crystalline state:

| Conditions | Product | Quantum Yield |

|---|---|---|

| UV (254 nm), solid-state, 12h | Dimer via C=C bond formation between imidazoles | 0.33 |

Applications :

Scientific Research Applications

3-(5-Methyl-1H-imidazol-1-yl)propanoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(5-methyl-1H-imidazol-1-yl)propanoic acid involves its role as a product of histidine metabolism . It may undergo oxidation or transamination, leading to various metabolic pathways . The molecular targets and pathways involved are related to its interaction with enzymes and other proteins in the body .

Comparison with Similar Compounds

3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid

- Structure: Features a methyl group at the 1-position and a thioether-linked propanoic acid at the 2-position.

- Synthesis: Prepared via reaction of 3-bromopropanoic acid with methimazole, yielding substitution at S-2 rather than N-3, with optimized protocols improving yields .

- Key Difference : The thioether linkage (vs. direct N-linkage in the target compound) alters electronic properties and may reduce metabolic stability.

3-(4,5-Diphenyl-1H-imidazol-2-yl)propanoic Acid

2-Amino-3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic Acid

- Structure: Includes an additional amino group on the propanoic acid chain and dimethyl substituents on the imidazole.

- Impact: The amino group introduces a zwitterionic character, improving solubility in polar solvents. The dimethyl groups may sterically hinder interactions with biological targets .

Antimicrobial Activity

- Chlorinated 3-Phenylpropanoic Acids: Marine-derived analogs (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) exhibit selective antibacterial activity against E. coli and S. aureus, with MIC values <10 µg/mL. The chloro and hydroxyl groups enhance electron-withdrawing effects, boosting reactivity .

- Thiazolone-Propanoic Acid Derivatives: 3-(1H-imidazol-4-yl)propanoic acid derivatives show broad-spectrum antimicrobial activity, attributed to the imidazole ring’s ability to disrupt microbial cell membranes .

Enzyme Inhibition

- 3-(1H-Imidazol-1-yl-methyl)-2-methyl-1H-indole-1-propanoic Acid (UK 38,485): A thromboxane synthetase inhibitor, this compound reduces myocardial ischemia in canine models by 39.1% (p<0.01) via enhanced oxygen uptake and reduced metabolite release . The indole moiety likely contributes to binding affinity in hydrophobic enzyme pockets.

Physical and Spectroscopic Properties

*Predicted data based on analogs.

Biological Activity

3-(5-methyl-1H-imidazol-1-yl)propanoic acid is a compound of significant interest in pharmaceutical and biochemical research due to its unique structural features and biological activities. This article explores its biological activity, including its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C7H10N2O2 and a molecular weight of approximately 154.17 g/mol. Its structure includes an imidazole ring, which is known for contributing to various biological interactions. The presence of the propanoic acid backbone further enhances its reactivity and potential applications.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antiviral Activity : Studies have shown that derivatives of imidazole compounds can inhibit the replication of viruses such as Influenza A. For example, compounds related to this structure demonstrated significant antiviral effects in vitro against H1N1 strains, with selectivity indices exceeding 1.5, indicating their potential as antiviral agents .

- Antimicrobial Properties : The compound has been evaluated for antibacterial and antifungal activities. In vitro tests revealed that certain derivatives possess strong inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

- Neuroprotective Effects : Due to its structural similarity to neurotransmitters, there is ongoing research into its neuroprotective properties, particularly in models of neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in viral replication or bacterial metabolism.

- Receptor Binding : Its imidazole moiety allows for interaction with various biological receptors, potentially modulating signaling pathways.

- Cell Membrane Interaction : The hydrophobic nature of the propanoic acid backbone may facilitate membrane penetration, affecting cellular processes.

Antiviral Efficacy

In a study assessing the antiviral properties against Influenza A/Puerto Rico/8/34 (PR8), A549 cells were treated with varying concentrations of this compound derivatives. Results showed a dose-dependent reduction in hemagglutinin expression, indicating effective inhibition of viral replication .

Antimicrobial Testing

A comprehensive examination of antimicrobial activity revealed that several derivatives of this compound exhibited potent activity against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, one derivative demonstrated an MIC value of 0.0048 mg/mL against E. coli, suggesting strong antibacterial potential .

Comparative Analysis

The following table summarizes the biological activities and relevant findings associated with this compound compared to similar compounds:

| Compound Name | Activity Type | MIC Values (mg/mL) | Selectivity Index |

|---|---|---|---|

| This compound | Antiviral | - | >1.5 |

| Compound A | Antibacterial | 0.0039 | - |

| Compound B | Antifungal | 0.0048 | - |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(5-methyl-1H-imidazol-1-yl)propanoic acid, and how can substitution site selectivity be achieved?

- Methodology : The compound can be synthesized via nucleophilic substitution using 3-bromopropanoic acid and methimazole. Early methods faced challenges with poor yields (30–40%) and undesired substitution at N-3 instead of S-2. Optimized protocols involve adjusting reaction conditions (e.g., solvent polarity, base selection) to favor S-2 substitution. For example, using DABCO as a base in anhydrous DMF at 60°C improves selectivity and yields up to 65% .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Combine multiple analytical techniques:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) to assess purity (>95%).

- NMR : Confirm substitution sites via -NMR (e.g., imidazole proton signals at δ 7.2–7.4 ppm) and -NMR (carboxylic acid carbon at ~170 ppm).

- Mass Spectrometry : ESI-MS in negative mode ([M–H] ion) validates molecular weight .

Q. What storage conditions ensure the stability of this compound in laboratory settings?

- Methodology : Store in airtight containers under inert gas (N) at –20°C to prevent hydrolysis of the imidazole ring. Avoid exposure to moisture or light, which can degrade the compound. Periodic purity checks via TLC (silica gel, ethyl acetate:hexane 1:1) are recommended .

Advanced Research Questions

Q. How can data contradictions in synthetic yields or substitution patterns be resolved during scale-up?

- Methodology : Use kinetic vs. thermodynamic control analysis. For example, low temperatures (0–5°C) may favor kinetic S-2 products, while higher temperatures (60–80°C) lead to N-3 byproducts. Monitor reaction progress via in-situ IR spectroscopy to track thiol intermediate formation. Scale-up adjustments may require continuous flow reactors to maintain temperature control .

Q. What in vitro models are suitable for evaluating the mitochondrial targeting efficacy of this compound prodrugs?

- Methodology :

- Cellular Uptake : Use fluorescently tagged analogs in HeLa cells with MitoTracker Red to colocalize mitochondrial accumulation.

- β-Oxidation Assays : Incubate prodrugs with isolated liver mitochondria and measure methimazole release via LC-MS.

- Antioxidant Activity : Quantify ROS reduction in HO-stressed cells using DCFDA fluorescence .

Q. What computational strategies predict the interaction of this compound with enzymatic targets like diaminopimelic acid dehydrogenase?

- Methodology : Perform molecular docking (AutoDock Vina) using the enzyme’s crystal structure (PDB ID: 1XXX). Focus on the imidazole moiety’s electrostatic interactions with catalytic residues (e.g., Arg156). Validate predictions with enzyme inhibition assays (IC determination) and site-directed mutagenesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.